![molecular formula C13H11BO2S B13969364 6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol CAS No. 906673-34-5](/img/structure/B13969364.png)
6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole is a chemical compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties. These compounds have garnered interest in various fields, including medicinal chemistry, due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole typically involves the following steps:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of phenylboronic acid with a suitable diol or catechol under acidic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the benzoxaborole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxaborole core or the phenylthio group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can produce various ethers or esters.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its therapeutic potential, particularly in the treatment of infections or inflammatory conditions.
Industry: Possible applications in materials science or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole would depend on its specific application. In medicinal chemistry, benzoxaboroles are known to inhibit certain enzymes by forming stable complexes with their active sites. The phenylthio group may enhance binding affinity or selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the phenylthio group, which may affect its chemical and biological properties.
6-(Phenylthio)-2,1-benzoxaborole: Similar structure but without the hydroxyl group, potentially altering its reactivity and applications.
Uniqueness
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole is unique due to the presence of both the hydroxyl and phenylthio groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in specific applications, such as enhanced binding to biological targets or unique reactivity in synthetic chemistry.
Properties
CAS No. |
906673-34-5 |
|---|---|
Molecular Formula |
C13H11BO2S |
Molecular Weight |
242.1 g/mol |
IUPAC Name |
1-hydroxy-6-phenylsulfanyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H11BO2S/c15-14-13-8-12(7-6-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8,15H,9H2 |
InChI Key |
ZMFMGJUEAIXARG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)SC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



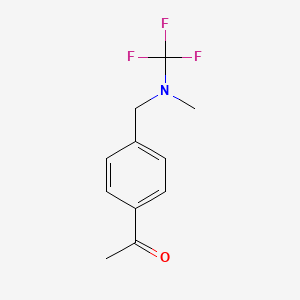
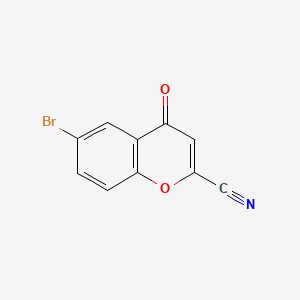

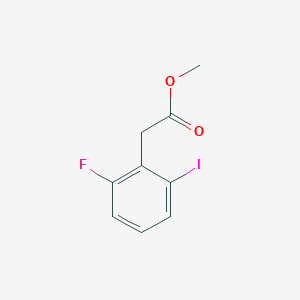
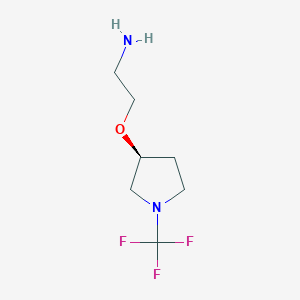
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
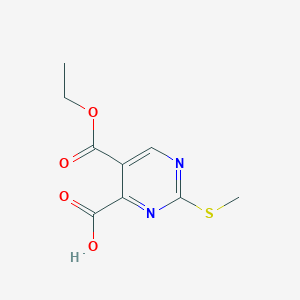
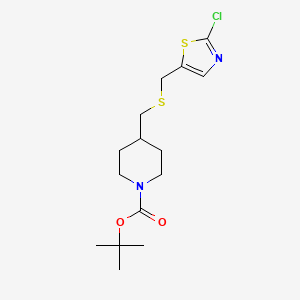
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
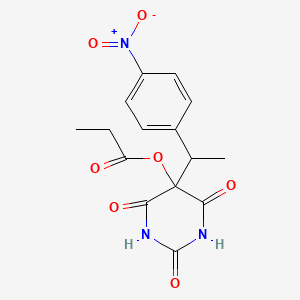
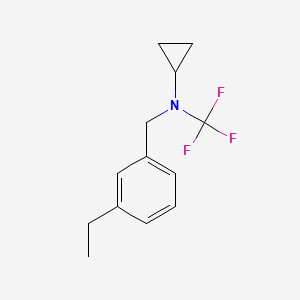

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
